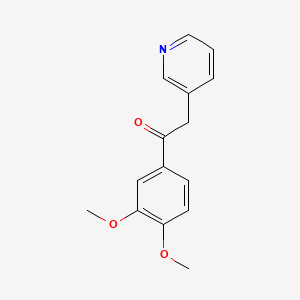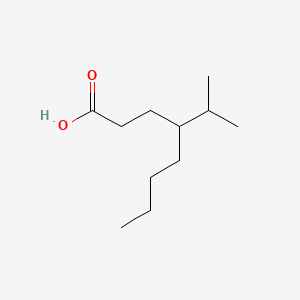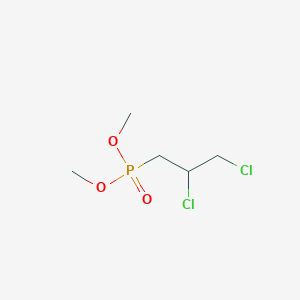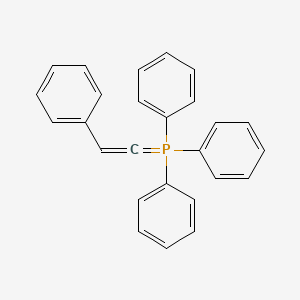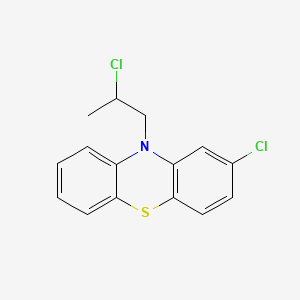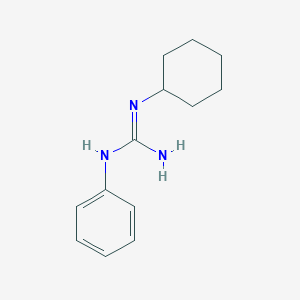
3,4-Chrysenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Chrysenedione: is an organic compound with the molecular formula C18H10O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains two ketone groups at the 3 and 4 positions of the chrysene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Chrysenedione can be synthesized through several methods. One common approach involves the oxidation of chrysene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Chrysenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: More oxidized polycyclic aromatic compounds.
Reduction: 3,4-Dihydroxychrysene.
Substitution: Halogenated or nitrated derivatives of chrysene.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Chrysenedione is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic aromatic structure makes it a candidate for investigating DNA intercalation and other biochemical processes.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Studies have shown that certain derivatives of chrysene exhibit cytotoxic properties against cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,4-Chrysenedione involves its interaction with molecular targets such as enzymes and DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, the ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
1,4-Chrysenedione: Another derivative of chrysene with ketone groups at the 1 and 4 positions.
2,8-Chrysenedione: A compound with ketone groups at the 2 and 8 positions of chrysene.
Comparison: 3,4-Chrysenedione is unique due to the specific positioning of its ketone groups, which influences its chemical reactivity and biological interactions. Compared to 1,4-Chrysenedione and 2,8-Chrysenedione, this compound may exhibit different electronic properties and steric effects, leading to distinct reaction pathways and applications.
Propiedades
Número CAS |
103088-83-1 |
|---|---|
Fórmula molecular |
C18H10O2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
chrysene-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10H |
Clave InChI |
LLOUAGKAVSGKKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
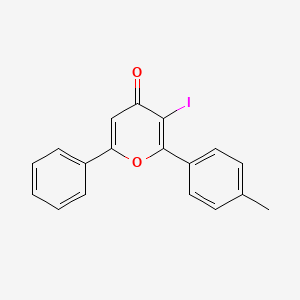


![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
